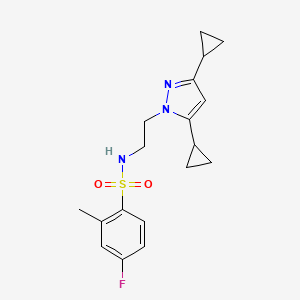

![molecular formula C23H23N3O4 B2499016 N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-43-9](/img/structure/B2499016.png)

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds based on the pyrrolidin-2-one pharmacophore, such as N-(4-Methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, often involves intricate chemical reactions aimed at introducing specific functional groups that confer desired biological activities. The stereochemistry of these compounds, including their enantiomers, plays a crucial role in their pharmacological profile. The synthesis approaches for these molecules can include methods for achieving enantiomeric purity, which significantly impacts their biological effectiveness and justifies the choice of the most effective stereoisomer for further development (Veinberg et al., 2015).

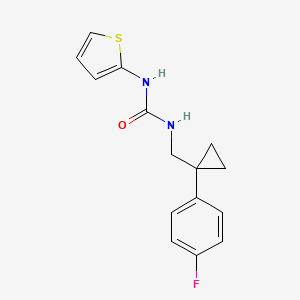

Molecular Structure Analysis

The molecular structure of N-(4-Methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, characterized by its pyrrolidin-2-one core, is pivotal in determining its interaction with biological targets. The presence of the indol-3-yl and methoxyphenyl groups contributes to the molecule's ability to cross biological barriers, such as the blood-brain barrier, influencing its pharmacokinetic properties and CNS activity. These structural features are key to the compound's potential as a CNS agent, facilitating memory processes and attenuating cognitive impairments associated with various conditions (Veinberg et al., 2015).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Patent Applications in Pharma : Compounds similar to the one are used in various pharmaceutical applications, as reflected in patents. For instance, pyridazino(4,5-b)indole-1-acetamide compounds, which share structural similarities, have been used for cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Dr. Valentin Habernickel, 2002).

Antimicrobial Agents : Derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide have shown promising antibacterial and antifungal activities against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).

Chemical Properties and Synthesis

Structural Analysis : Studies on molecules with similar structures provide insights into the molecular arrangement, such as the planarity of certain rings and the conformation of pyrrolidine rings, which can be important for understanding chemical properties and reactivity (S. Nirmala et al., 2008).

Synthesis of Derivatives : Research on the synthesis of fluorinated derivatives of similar compounds can inform methods for modifying the compound for specific applications, such as receptor modulation (J. Kuznecovs et al., 2020).

Biological and Medicinal Research

Cancer Research : Novel acetamide derivatives of similar compounds have been synthesized and evaluated for their cytotoxicity on various cancer cell lines, indicating potential applications in cancer research (A. Vinayak et al., 2014).

Anticonvulsant Activity : Some compounds structurally related to the one have been evaluated for anticonvulsant activity, showing potential in epilepsy treatment (J. Obniska et al., 2015).

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-30-17-10-8-16(9-11-17)24-23(29)22(28)19-14-26(20-7-3-2-6-18(19)20)15-21(27)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTVQBXSEJJCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)